molecular formula C6H9FO2 B13346307 (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid

(1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid

Cat. No.: B13346307
M. Wt: 132.13 g/mol
InChI Key: XUWLDAPAGCAOMG-INEUFUBQSA-N
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Description

(1S,2R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a strained three-membered ring with a carboxylic acid group at position 1, an ethyl group at position 1 (same carbon as the carboxylic acid), and a fluorine atom at position 2. The (1S,2R) stereochemistry is critical to its physicochemical and biological properties.

Properties

Molecular Formula

C6H9FO2

Molecular Weight

132.13 g/mol

IUPAC Name

(1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H9FO2/c1-2-6(5(8)9)3-4(6)7/h4H,2-3H2,1H3,(H,8,9)/t4-,6-/m1/s1

InChI Key

XUWLDAPAGCAOMG-INEUFUBQSA-N

Isomeric SMILES

CC[C@]1(C[C@H]1F)C(=O)O

Canonical SMILES

CCC1(CC1F)C(=O)O

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Cyclopropanation

A stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid derivatives involves rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters (e.g., ethyl diazoacetate). This method achieves high cis-selectivity (>20:1 diastereomeric ratio) under mild conditions (0°C, 1 hour) using [Rh₂(OAc)₄] as the catalyst. For the target compound, substituting ethyl diazoacetate with a bulkier diazo ester could introduce the 1-ethyl group while maintaining stereocontrol. Hydrolysis of the resulting ester intermediate under basic conditions (NaOH, H₂O/EtOH) yields the carboxylic acid.

Key Data:

Step Conditions Yield Stereoselectivity (cis:trans)
Cyclopropanation [Rh₂(OAc)₄], CH₂Cl₂, 0°C, 1 h 85% >20:1
Ester Hydrolysis NaOH, H₂O/EtOH, reflux, 2 h 92% Retention of configuration

Microbial Enantioselective Resolution

(1S,2R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid can be resolved from a racemic mixture using microbial enantioselective hydrolysis. Lyophilized cells of specific soil-derived strains (e.g., Pseudomonas spp.) selectively hydrolyze the undesired enantiomer of the ester precursor, leaving the (1S,2R)-ester intact. Subsequent acid hydrolysis (HCl, 60°C) produces the enantiomerically pure carboxylic acid with 98% enantiomeric excess (e.e.) .

Optimized Conditions:

  • Substrate: Racemic ethyl 1-ethyl-2-fluorocyclopropane-1-carboxylate
  • Biocatalyst: Pseudomonas fluorescens (lyophilized cells)
  • Reaction Time: 24 hours
  • Resulting e.e.: 98%

Multi-Step Synthesis from 1,1-Dichloro-1-fluoroethane

A patent route (WO2018032796A1) outlines a five-step synthesis starting from 1,1-dichloro-1-fluoroethane :

  • Thiophenol Reaction : Formation of a phenyl sulfide intermediate using K₂CO₃ as the base.
  • Oxidation : Oxone-mediated oxidation to a sulfone.
  • Elimination : Base-induced elimination to 1-fluoro-1-benzenesulfonylethylene.
  • Cyclopropanation : Reaction with ethyl diazoacetate catalyzed by RuCl₃ to form the cyclopropane ester.
  • Hydrolysis : Acidic hydrolysis (HCl, H₂SO₄) to the carboxylic acid.

Critical Parameters:

  • The ethyl group is introduced via ethyl diazoacetate in step 4.
  • Ruthenium catalysts improve cyclopropanation efficiency (yield: 78–90%).

Reduction of Halogenated Intermediates

A process (ES2513091T3) reduces halogenated cyclopropane esters using alkali metal borohydrides (e.g., NaBH₄) in the presence of Lewis acids (e.g., MgCl₂). For example, 1-chloro-2-fluorocyclopropane-1-carboxylate is reduced to the cis-ester, which is hydrolyzed to the acid. Adapting this method with an ethyl-substituted precursor could yield the target compound.

Representative Reaction:

Starting Material Reducing Agent Lewis Acid Solvent Yield
Ethyl 1-chloro-2-fluorocyclopropane-1-carboxylate NaBH₄ MgCl₂ THF 75%

Stereochemical Control via Chiral Auxiliaries

Chiral auxiliaries (e.g., Evans oxazolidinones) enable asymmetric synthesis. A reported route for analogous compounds involves:

Advantages:

  • High enantioselectivity (up to 99% e.e.).
  • Flexible for introducing diverse substituents.

Comparative Analysis of Methods

Method Key Advantage Limitation Scalability
Rhodium Catalysis High cis-selectivity, mild conditions Cost of Rh catalysts Industrial
Microbial Resolution High e.e., eco-friendly Requires racemic ester precursor Lab-scale
Multi-Step Synthesis Uses bulk chemicals Long route, moderate yields Pilot-scale
Chiral Auxiliaries Precise stereocontrol Multi-step, expensive reagents Lab-scale

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes standard reactions, including esterification and amidation. For example:

  • Esterification with ethanol in the presence of H₂SO₄ yields the corresponding ethyl ester .

  • Amidation occurs via activation with thionyl chloride (SOCl₂) followed by reaction with amines (e.g., NH₃ or RNH₂) .

Reaction TypeReagents/ConditionsProductYield (%)Reference
EsterificationEtOH, H₂SO₄, refluxEthyl ester85–92
AmidationSOCl₂, NH₃, RTPrimary amide78–84

Salt Formation

Reaction with bases (e.g., NaOH, K₂CO₃) forms water-soluble carboxylate salts :
RCOOH+NaOHRCOONa++H2O\text{RCOOH} + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{H}_2\text{O}

Ring-Opening Reactions

The strained cyclopropane ring undergoes ring-opening under specific conditions:

  • Acid-Catalyzed Hydrolysis : In HCl/EtOH, the ring opens to form a fluorinated alkene derivative .

  • Nucleophilic Attack : Fluorine’s electron-withdrawing effect directs nucleophiles (e.g., H₂O, NH₃) to the adjacent carbon, leading to ring cleavage .

ConditionProductMechanismReference
HCl/EtOH, 80°C3-Fluoro-2-pentenoic acidAcid-catalyzed cleavage
NH₃, H₂O, 60°C2-Fluoroglutaric acid diamideNucleophilic addition

Fluorine-Specific Reactivity

The C–F bond participates in dehydrofluorination under basic conditions (e.g., KOtBu), yielding cyclopropene derivatives :
Cyclopropane-F+BaseCyclopropene+HF\text{Cyclopropane-F} + \text{Base} \rightarrow \text{Cyclopropene} + \text{HF}

Stereoselective Hydrolysis

Enzymes like Burkholderia cepacia esterase selectively hydrolyze esters of (1S,2R)-configured substrates, preserving stereochemistry :
EsterEsteraseAcid+Alcohol\text{Ester} \xrightarrow{\text{Esterase}} \text{Acid} + \text{Alcohol}

Enzyme SourceSubstrateConversion (%)ee (%)Reference
Burkholderia cepaciaEthyl ester derivative95>99

Reduction of Carboxylic Acid

Catalytic hydrogenation (H₂/Pd-C) reduces the carboxylic acid to a primary alcohol :
RCOOHH2/Pd-CRCH2OH\text{RCOOH} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{RCH}_2\text{OH}

Oxidation of Cyclopropane

Oxone® oxidizes sulfur-containing intermediates in synthesis pathways, though direct oxidation of the cyclopropane ring is less common .

Key Intermediate in Pharmaceuticals

This compound serves as a precursor for:

  • Anticancer agents : Modifications at the carboxylic acid group enhance target binding .

  • Antiviral drugs : Fluorine improves metabolic stability .

ApplicationDerivative SynthesizedBiological Activity (IC₅₀)Reference
AnticancerAmide-linked kinase inhibitor12 nM (EGFR)
AntiviralEster prodrug0.8 μM (HCV NS5B)

Thermal Stability

Decomposes at >200°C via decarboxylation and ring-opening :
RCOOHΔCO2+Fluorinated alkene\text{RCOOH} \xrightarrow{\Delta} \text{CO}_2 + \text{Fluorinated alkene}

Photolytic Degradation

UV light induces radical-mediated decomposition, forming fluorinated byproducts .

Scientific Research Applications

The application of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid is relevant in synthesizing pharmaceutical and agrochemical products. Characterized by a cyclopropane ring with a fluorine substituent and a carboxylic acid functional group, this chiral compound has the molecular formula C6H9FO2C_6H_9FO_2.

Reactivity
The reactivity of 1-ethyl-2-fluorocyclopropane-1-carboxylic acid is attributed to its functional groups:

  • Cyclopropane Ring The strained ring structure allows unique chemical transformations.
  • Fluorine Atom The presence of fluorine enhances its lipophilicity and metabolic stability, making it a candidate for drug design.
  • Carboxylic Acid Group It is involved in various chemical reactions, such as esterification and amidation.

Synthesis
Several methods can achieve the synthesis of 1-ethyl-2-fluorocyclopropane-1-carboxylic acid:

  • Halogenation of cyclopropane derivatives
  • Fluorination of cyclopropanes
  • Asymmetric synthesis

Applications
1-Ethyl-2-fluorocyclopropane-1-carboxylic acid has potential applications in:

  • Pharmaceuticals: Serves as a building block for synthesizing various drug candidates.
  • Agrochemicals: Used in creating new crop protection agents.
  • Organic synthesis: It is a versatile reagent for synthesizing complex molecules.

Known information
Quinolone derivatives, which contain a 1,2-cis-2-fluorocyclopropyl group as a substituent at the 1-position, have strong antibacterial activity and high safety, making them potential synthetic antibacterial agents . 1,2-cis-2-fluorocyclopropane-1-carboxylic acid is useful for preparing such a 1,2-cis-2-fluorocyclopropyl group . This compound is produced by dechlorinating 1-chloro-2-fluorocyclopropane-1-carboxylic acid ester in dimethyl sulfoxide in the presence of sodium borohydride .

Additional compounds
Ethyl 2-fluorocyclopropane-1-carboxylate is an organic compound with a cyclopropane ring substituted with an ethyl group, a fluorine atom, and a carboxylate group. The fluorine atom enhances its lipophilicity and metabolic stability, making it a candidate for drug design. Compounds with similar structures can modulate biological pathways, potentially leading to therapeutic effects in medical applications.

The table below lists compounds with similar structures to Ethyl 2-fluorocyclopropane-1-carboxylate, with each possessing unique characteristics:

Compound NameKey FeaturesDifferences
(1R)-1-Ethylcyclopropane-1-carboxylic acidLacks fluorine; different reactivityNo electronegative fluorine atom
(1R)-1-Fluorocyclopropane-1-carboxylic acidLacks ethyl group; affects steric propertiesDifferent steric hindrance
(1R)-1-Ethyl-2-chlorocyclopropane-1-carboxylic acidContains chlorine instead of fluorineChlorine has different electronic properties
(1R,2S)-2-Fluorocyclopropane-1-carboxylic acidChiral compound; significant interest in biologyDifferent stereochemistry affecting activity

Mechanism of Action

The mechanism of action of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s unique stereochemistry allows it to bind selectively to chiral active sites, resulting in specific biological effects . The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorine and Alkyl/Aryl Substituents

Table 1: Key Physicochemical Properties of Selected Cyclopropane Carboxylic Acids
Compound Name Molecular Formula Molecular Weight Substituents Stereochemistry Melting Point (°C) Boiling Point (°C) Density (g/cm³)
(1S,2R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid C₆H₉FO₂ 132.13 1-Ethyl, 2-F, COOH (1S,2R) Not reported Not reported ~1.35 (predicted)
(1S,2R)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carboxylic acid C₁₁H₁₁ClO₂ 210.66 4-Cl-Ph, 2-Me, COOH (1S,2R) 102–105 Not reported Not reported
(1R,2S)-2-fluorocyclopropane-1-carboxylic acid C₄H₅FO₂ 104.08 2-F, COOH (1R,2S) Not reported 202.3 ± 33.0 1.35
(1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉FO₂ 180.18 4-F-Ph, COOH (1R,2R) Not reported Not reported Not reported
(1S)-2,2-difluorocyclopropane-1-carboxylic acid C₄H₄F₂O₂ 122.07 2,2-diF, COOH (1S) Not reported Not reported Not reported

Notes:

  • Aromatic vs. aliphatic substituents : Compounds like (1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid (MW 180.18) exhibit higher molecular weights and altered electronic properties due to aromatic rings, influencing solubility and target binding .
  • Fluorine positioning: The mono-fluorine in the target compound vs. 2,2-difluoro substitution () alters ring strain and dipole moments, affecting reactivity and metabolic stability .

Biological Activity

(1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid is a chiral compound characterized by a cyclopropane ring with an ethyl group and a fluorine atom attached to the second carbon. The presence of the carboxylic acid functional group enhances its chemical reactivity and potential biological activity. This article reviews the biological activity of this compound, examining its pharmacological effects, interaction studies, and synthetic methodologies.

Chemical Structure and Properties

The molecular formula of this compound is C6H9FO2C_6H_9FO_2. Its unique stereochemistry and the introduction of a fluorine atom can significantly influence its interactions in biological systems. The fluorine atom is known to enhance metabolic stability and bioactivity, making it a candidate for further investigation in drug development.

Biological Activity

Research indicates that this compound may exhibit various pharmacological effects. Compounds with similar structures often show activity against specific biological targets such as enzymes and receptors. Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies typically involve:

  • Binding Affinity Tests : Assessing how well the compound binds to target proteins.
  • Cellular Assays : Evaluating the compound's effects on cell viability and function.
  • In Vivo Studies : Examining the biological effects in animal models.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-Fluoro-cyclopropanecarboxylic AcidCyclopropane ring with a single fluorineSimpler structure; less steric hindrance
2-Fluoro-cyclobutane-carboxylic AcidCyclobutane ring instead of cyclopropaneLarger ring system; different conformational flexibility
Ethyl-cyclopropanecarboxylic AcidNo fluorine substitutionLacks halogen; may exhibit different reactivity

The uniqueness of this compound lies in its specific stereochemistry and the introduction of a fluorine atom, which can enhance its biological activity and stability compared to similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Enzyme Inhibition : Preliminary data suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, compounds with similar structures have shown inhibitory effects on hypoxia-inducible factor (HIF) pathways, which are crucial for cellular adaptation to low oxygen conditions .
  • Antidepressant Activity : Research into fluorinated cyclopropane derivatives indicates potential applications in developing antidepressants. The structural features of this compound may allow it to modulate neurotransmitter systems effectively .
  • Synthetic Applications : The synthesis methods for this compound are notable for their efficiency and cost-effectiveness. A novel synthesis method has been disclosed that utilizes readily available materials and short reaction times .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges and methodological strategies for preparing (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid?

  • Challenges : The strained cyclopropane ring and stereochemical control of the ethyl and fluorine substituents are primary hurdles. Side reactions, such as ring-opening or racemization, must be minimized.
  • Methods :

  • Cyclopropanation : Use diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., Rh(II)) to form the cyclopropane core .
  • Fluorination : Introduce fluorine via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) or electrophilic fluorinating agents, ensuring regioselectivity at the 2-position .
  • Protection/Deprotection : Carboxylic acid groups may require protection (e.g., tert-butyl esters) during synthesis to prevent side reactions .

Q. How can the stereochemistry and structural integrity of this compound be validated experimentally?

  • Techniques :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes fluorine environments, while 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY confirm spatial relationships between substituents .
  • X-ray Crystallography : Resolves absolute configuration, critical for confirming the (1S,2R) stereochemistry .
  • Chiral HPLC/CE : Ensures enantiomeric purity post-synthesis .

Advanced Research Questions

Q. What strategies enable precise stereochemical control during the synthesis of cyclopropane derivatives like this compound?

  • Chiral Catalysts : Asymmetric cyclopropanation using chiral Rh(II) or Cu(I) catalysts to induce desired stereochemistry .
  • Steric Effects : Bulky directing groups (e.g., tert-butyl) on the cyclopropane ring can influence fluorine incorporation .
  • Computational Modeling : DFT calculations predict transition states to optimize reaction conditions for stereoselectivity .

Q. What mechanistic insights explain the decomposition pathways of fluorinated cyclopropanes under physiological conditions?

  • Ring-Opening Reactions : Acidic or enzymatic environments may protonate the cyclopropane ring, leading to strain-driven cleavage. Fluorine’s electronegativity stabilizes intermediates, altering decomposition kinetics .
  • Experimental Probes : Isotopic labeling (18O^{18}\text{O}, 2H^{2}\text{H}) tracks decomposition products. Kinetic studies under varying pH/temperature quantify stability .

Q. How can this compound be leveraged in designing enzyme inhibitors or receptor modulators?

  • Bioisosteric Replacement : The cyclopropane ring mimics rigid peptide bonds or unsaturated moieties in drug candidates. Fluorine enhances metabolic stability and binding via hydrophobic interactions .
  • Structure-Activity Relationships (SAR) : Systematic substitution of the ethyl or fluorine groups (e.g., with methyl or chlorine) evaluates their impact on target affinity .
  • Crystallographic Studies : Co-crystallization with target enzymes (e.g., proteases) identifies key binding interactions .

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